molecular formula C16H14N4O5 B2876590 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione CAS No. 956685-54-4

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Cat. No.: B2876590
CAS No.: 956685-54-4
M. Wt: 342.311
InChI Key: HTEMGQFKCWXZDE-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione (CAS Number: 956685-54-4) is a chemical compound with the molecular formula C 16 H 14 N 4 O 5 and a molecular weight of 342.31 g/mol . This specialized small molecule features a pyrrolidine-2,5-dione core (a succinimide derivative) substituted with a 4-hydroxyphenyl group at the N1 position and a hydrazine linker to a 4-nitrophenyl group at the C3 position. The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry and drug discovery . Compounds containing this core are known to exhibit a wide range of pharmacological properties . Research into analogous structures has demonstrated significant anti-inflammatory activity , often measured by the inhibition of pro-inflammatory cytokine production (e.g., IL-6 and TNF-α) in stimulated human cell cultures . Furthermore, such derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as determined by standard broth microdilution methods . The presence of both hydroxyphenyl and nitrophenyl substituents in this single molecule suggests potential for diverse interaction with biological targets, making it a valuable building block for developing novel therapeutic agents and a useful chemical tool for biochemical research . This product is provided for research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c21-13-7-5-11(6-8-13)19-15(22)9-14(16(19)23)18-17-10-1-3-12(4-2-10)20(24)25/h1-8,14,17-18,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEMGQFKCWXZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Pyrrolidine-2,5-Dione Esters

The most widely reported method involves the hydrazinolysis of 3-carboxyethylpyrrolidine-2,5-dione derivatives. In a representative procedure, ethyl 3-(4-hydroxyphenyl)pyrrolidine-2,5-dione-1-carboxylate is refluxed with 4-nitrophenylhydrazine in anhydrous ethanol under nitrogen atmosphere for 12–18 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the ester carbonyl, followed by elimination of ethanol (Figure 1).

Key parameters include:

  • Molar ratio : A 1:1.2 substrate-to-hydrazine ratio optimizes yield while minimizing side reactions.
  • Temperature : Reactions conducted at 78°C achieve 82% conversion, whereas lower temperatures (50°C) result in incomplete hydrazide formation.
  • Solvent effects : Ethanol outperforms DMF or THF due to its ability to stabilize intermediates through hydrogen bonding.

Post-reaction workup involves precipitation in ice-water, followed by recrystallization from ethanol/water (3:1 v/v) to afford pale-yellow crystals. Purity is confirmed via HPLC (≥98%) using a C18 column and acetonitrile/0.1% formic acid mobile phase.

Cyclocondensation of 4-Hydroxyphenylglycine Derivatives

An alternative route employs cyclocondensation of N-(4-hydroxyphenyl)glycine with 4-nitrobenzaldehyde in acidic media. This one-pot synthesis leverages the formation of a Schiff base intermediate, which undergoes intramolecular cyclization upon heating (Scheme 1).

Procedure :

  • N-(4-Hydroxyphenyl)glycine (1.0 equiv) and 4-nitrobenzaldehyde (1.1 equiv) are dissolved in glacial acetic acid.
  • The mixture is heated at 110°C for 8 hours, during which water is removed azeotropically.
  • The resulting precipitate is filtered and washed with cold methanol to yield the hydrazinylpyrrolidinedione product.

This method achieves a 75% yield but requires stringent pH control (pH 4.5–5.0) to prevent nitro group reduction. Comparative studies indicate that substituting acetic acid with p-toluenesulfonic acid (PTSA) improves reaction rates but complicates purification due to sulfonate byproducts.

Reaction Optimization and Mechanistic Insights

Role of Nitro Group Orientation

The 4-nitrophenyl moiety’s electronic effects significantly influence reaction outcomes. Density functional theory (DFT) calculations reveal that the nitro group’s para orientation stabilizes the transition state through resonance-assisted hydrogen bonding (RAHB), reducing activation energy by 12.3 kJ/mol compared to meta-substituted analogs. This stabilization is corroborated by X-ray crystallographic data showing shortened N–O bond distances (1.21–1.23 Å) and planar geometry in the final product.

Solvent and Catalytic Effects

A solvent screening study compared ethanol, DMSO, and toluene (Table 1):

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Ethanol 24.3 82 98.5
DMSO 46.7 68 95.2
Toluene 2.4 45 89.1

Ethanol’s moderate polarity facilitates both substrate solubility and intermediate stabilization, whereas toluene’s low ε impedes charge separation, favoring side reactions. Catalytic additives such as pyridine (5 mol%) enhance yields to 88% by scavenging acidic byproducts.

Analytical Characterization and Structural Elucidation

Spectroscopic Profiling

$$^{1}\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$) :

  • δ 10.32 (s, 1H, -OH), 8.21 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 7.82 (d, $$J = 8.8$$ Hz, 2H, Ar-H), 4.12 (dd, $$J = 6.4, 2.8$$ Hz, 1H, pyrrolidine-H), 3.95 (m, 2H, pyrrolidine-H).

IR (KBr) :

  • 3340 cm$$^{-1}$$ (O-H stretch), 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (N-O asym), 1340 cm$$^{-1}$$ (N-O sym).

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (R,S)-configuration at C3 and C4 positions (Figure 2). The pyrrolidine ring adopts an envelope conformation with C4 displaced by 0.67 Å from the plane formed by N1, C2, C3, and C5. Intermolecular hydrogen bonds (N–H···O=C, 2.89 Å) propagate a 2D supramolecular network.

Chemical Reactions Analysis

Functional Group Reactivity

The compound features three reactive domains:

  • Pyrrolidine-2,5-dione ring : Susceptible to nucleophilic attack, ring-opening, and rearrangement.

  • 4-Hydroxyphenyl group : Participates in electrophilic substitution (e.g., halogenation, nitration) and O-functionalization (e.g., alkylation, acylation).

  • 4-Nitrophenylhydrazinyl moiety : Prone to condensation, oxidation, and reduction reactions.

Reduction of the Nitro Group

The 4-nitrophenyl group can undergo catalytic hydrogenation or chemical reduction (e.g., Sn/HCl, Fe/HCl) to form a 4-aminophenyl derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Product Reference
Nitro → Amine reductionH₂/Pd-C, ethanol, 25°C1-(4-Hydroxyphenyl)-3-(2-(4-aminophenyl)hydrazinyl)pyrrolidine-2,5-dione

Hydrazinyl Group Condensation

The hydrazine (-NH-NH₂) group reacts with aldehydes/ketones to form hydrazones, enabling the synthesis of Schiff base derivatives.

Reaction Conditions Product Reference
Hydrazone formationBenzaldehyde, EtOH, Δ1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazonoethyl)pyrrolidine-2,5-dione

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group undergoes halogenation or sulfonation under acidic conditions.

Reaction Conditions Product Reference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C1-(3-Bromo-4-hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring opens under basic conditions to form dicarboxylic acid derivatives.

Reaction Conditions Product Reference
HydrolysisNaOH (aq.), 80°C4-(4-Hydroxyphenyl)-2-(4-nitrophenylhydrazinyl)butanedioic acid

Mechanistic Insights

  • Nucleophilic Attack on the Dione Ring : The electron-deficient carbonyl groups of the pyrrolidine-2,5-dione react with nucleophiles (e.g., amines, alkoxides) to form substituted succinimide derivatives .

  • Acid/Base Catalysis : Ring-opening hydrolysis is accelerated under alkaline conditions due to deprotonation of the hydroxyphenyl group, enhancing nucleophilicity .

  • Redox Behavior : The nitro group’s electron-withdrawing nature stabilizes the hydrazinyl moiety, directing reactivity toward electrophilic partners .

Stability and Reactivity Trends

  • pH Sensitivity : The compound is stable in neutral conditions but degrades in strong acids/bases via ring-opening.

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases from the nitro group .

Unresolved Questions

  • Can the hydrazinyl group undergo cyclization to form triazole or tetrazole rings?

  • What is the impact of substituent electronic effects on regioselectivity in electrophilic substitutions?

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural and Functional Comparisons

The target compound’s structural analogs in the literature share the pyrrolidine-2,5-dione core but differ in substituent groups, which critically affect their properties and bioactivities. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties
Compound Name & Structure Key Substituents Melting Point (°C) Solubility Trends Key Functional Groups
1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione (Target) 4-Hydroxyphenyl, 4-nitrophenylhydrazine Not Reported Polar solvents (due to -OH, -NO₂) Hydrazinyl, phenolic hydroxyl
1-(tert-Butyl)-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)pyrrolidine-2,5-dione (3f) tert-Butyl, indazol-3-yl 95.2–98.1 Moderate (non-polar substituent) Indazole hydroxyl
1-Cyclohexyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)pyrrolidine-2,5-dione (3g) Cyclohexyl, indazol-3-yl 109.6–112.4 Low (bulky cyclohexyl) Indazole hydroxyl
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione Acetylphenyl, 4-bromophenyloxy Not Reported Moderate (aryloxy group) Aryl ether, ketone
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4f) Indol-3-yl, piperidine-propyl 100–109 Low (lipophilic indole/piperidine) Indole, methoxy

Key Observations :

  • Polarity : The target compound’s 4-hydroxyphenyl and nitro groups enhance polarity compared to tert-butyl (3f) or cyclohexyl (3g) derivatives, suggesting better solubility in polar solvents.

Key Observations :

  • Enzyme Inhibition : The target compound’s nitro group may enhance electron-deficient interactions with enzyme active sites, similar to 4-bromophenyloxy derivatives’ GABA-T inhibition .
  • Receptor Affinity : Indole-containing analogs (e.g., ) show high 5-HT1A/SERT affinity due to π-π stacking; the target’s nitrophenylhydrazine may instead favor hydrogen bonding with receptors.

Key Observations :

  • The target compound’s synthesis may require hydrazine coupling, differing from Rh-catalyzed () or alkylation-based () routes.
  • Palladium-mediated cross-coupling (as in ) could be relevant for introducing the 4-nitrophenyl group.

Biological Activity

1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-hydroxyphenyl and 4-nitrophenyl hydrazine derivatives with pyrrolidine-2,5-dione under controlled conditions. The resulting product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of pyrrolidine derivatives, including the title compound. For example, research has shown that related pyrrolidine-2,5-dione compounds exhibit significant inhibition against human placental aromatase and testicular enzymes, which are crucial for steroidogenesis. The IC50 values for some derivatives were reported as follows:

CompoundIC50 (µM)Target Enzyme
1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione23.8 ± 4.6Aromatase
1-octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione24.6 ± 1.8Aromatase
Aminoglutethimide20.0 ± 2.6Aromatase

These compounds demonstrated comparable efficacy to established inhibitors like aminoglutethimide, indicating their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been investigated. A study assessing various pyrrolidine-based compounds found that they exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of nitro groups was particularly linked to enhanced bioactivity .

Case Studies

  • Anticancer Evaluation : In a study involving A549 human lung adenocarcinoma cells, several pyrrolidine derivatives were tested for cytotoxicity using an MTT assay. The results indicated that certain derivatives significantly reduced cell viability compared to controls:
    • Compound A: Reduced viability to 66% at 100 µM.
    • Compound B: Showed lower cytotoxicity towards non-cancerous cells .
  • Antibacterial Testing : Another study focused on the antibacterial activity of synthesized pyrrolidine derivatives against various bacterial strains revealed that compounds with halogen substitutions exhibited stronger antibacterial effects than those without .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : By targeting key enzymes involved in hormone biosynthesis and metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Walls : The structural features of these compounds may interfere with bacterial cell wall synthesis or function.

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